3-(3-Ethylphenoxy)propan-1-OL
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Overview
Description
3-(3-Ethylphenoxy)propan-1-OL is an organic compound characterized by the presence of an ethylphenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylphenoxy)propan-1-OL typically involves the reaction of 3-ethylphenol with epichlorohydrin, followed by a nucleophilic substitution reaction with sodium hydroxide. The reaction conditions generally include:
Reaction of 3-ethylphenol with epichlorohydrin: This step is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the epoxide intermediate.
Nucleophilic substitution: The epoxide intermediate is then reacted with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylphenoxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted ethers and esters.
Scientific Research Applications
3-(3-Ethylphenoxy)propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Ethylphenoxy)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ethylphenoxy group can interact with hydrophobic regions of proteins and membranes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol: Similar structure but with an isopropylamino group.
3-(3-p-Tolylisoxazol-5-yl)propan-1-ol: Contains a tolylisoxazol group instead of an ethylphenoxy group.
Uniqueness
3-(3-Ethylphenoxy)propan-1-OL is unique due to its specific combination of an ethylphenoxy group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
939381-29-0 |
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Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-(3-ethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9,12H,2,4,7-8H2,1H3 |
InChI Key |
VPAIRMMAQDLQLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCCO |
Origin of Product |
United States |
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